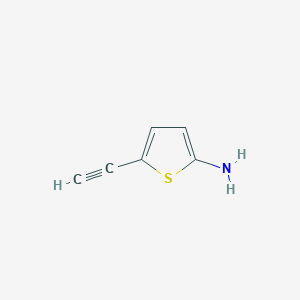

5-Ethynylthiophen-2-amine

Description

Reactivity of the Ethynyl (B1212043) Moiety within the 5-Ethynylthiophen-2-amine Scaffold

The terminal alkyne, or ethynyl group, is a key center of reactivity in the this compound molecule, participating in a variety of addition and coupling reactions. smolecule.com

The terminal alkyne of this compound is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.com This reaction provides a highly efficient and selective method for forming a stable 1,2,3-triazole ring by reacting with an organic azide. lumiprobe.comtcichemicals.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.com This bioorthogonal reaction can be performed in aqueous environments, making it suitable for biological applications. lumiprobe.com The resulting triazole linkage serves to connect the thiophene (B33073) scaffold to other molecular fragments, enabling the synthesis of complex molecules. tcichemicals.com

Table 1: Key Features of Click Chemistry for Functionalizing this compound

| Feature | Description |

|---|---|

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | This compound (alkyne), Organic Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Typically a Cu(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. broadpharm.com |

| Key Advantages | High selectivity, high yields, mild reaction conditions, biocompatibility. lumiprobe.com |

The electron-rich triple bond of the ethynyl group is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In the presence of electrophiles, such as halogens or strong acids, the ethynyl group can undergo addition reactions. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the initial addition following Markovnikov's rule.

Nucleophilic Addition: The terminal alkyne can also be attacked by nucleophiles, particularly under basic conditions or with the aid of a metal catalyst. For example, in the presence of a copper catalyst, various nucleophiles (C-, N-, O-, and S-based) can react with ethynylthiophene derivatives in what is described as a remote nucleophilic substitution. beilstein-journals.org

Beyond the [3+2] cycloaddition seen in click chemistry, the ethynyl group can participate in other cycloaddition reactions. msu.edu These reactions are valuable for constructing cyclic and heterocyclic systems. For example, the Diels-Alder reaction, a [4+2] cycloaddition, could potentially occur with a suitable diene, although the reactivity of the ethynyl group as a dienophile would be influenced by the electronic properties of the thiophene ring. libretexts.org Other types of cycloadditions, such as [3+2] dipolar cycloadditions with nitrile oxides or azomethine ylides, can lead to the formation of five-membered heterocyclic rings. uchicago.edu Dirhodium(II) complexes have been shown to catalyze [3+2] cycloaddition reactions between N-arylaminocyclopropanes and alkyne derivatives. beilstein-journals.org

Reactivity of the Amine Functionality in this compound

The primary amine group on the thiophene ring is a potent nucleophile and a weak base, allowing for a diverse array of functionalization reactions. libretexts.org

The lone pair of electrons on the nitrogen atom of the amine group readily attacks electrophilic centers. chemistryguru.com.sg This reactivity allows for the formation of new carbon-nitrogen bonds. studymind.co.uk

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. pressbooks.pub However, these reactions can be difficult to control and may result in a mixture of products. pressbooks.publibretexts.org

Acylation: The amine group reacts readily with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. pressbooks.pubphysicsandmathstutor.com This reaction is generally high-yielding and proceeds under mild conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org

Table 2: Nucleophilic Substitution Reactions of the Amine Group

| Electrophile | Reagent Class | Product |

|---|---|---|

| Alkyl Halide | R-X | Secondary/Tertiary Amine |

| Acid Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

The amine group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglabxchange.org The formation of these imines is often reversible and can be catalyzed by acid. libretexts.org These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are crucial in many biological processes. mdpi.comebsco.com

Structure

3D Structure

Properties

Molecular Formula |

C6H5NS |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

5-ethynylthiophen-2-amine |

InChI |

InChI=1S/C6H5NS/c1-2-5-3-4-6(7)8-5/h1,3-4H,7H2 |

InChI Key |

KTOKWJOQIKABRQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(S1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Ethynylthiophen 2 Amine

Reactivity of the Amine Functionality in 5-Ethynylthiophen-2-amine

Role as a Ligand in Coordination Chemistry

A comprehensive search of chemical databases and scholarly articles did not yield any specific examples or detailed studies of this compound functioning as a ligand in coordination complexes. In principle, the molecule possesses potential donor sites for metal coordination, namely the amino group (-NH2), the ethynyl (B1212043) group (-C≡CH), and the sulfur atom within the thiophene (B33073) ring. The nitrogen atom of the amino group has a lone pair of electrons, and the π-system of the ethynyl group could potentially coordinate to a metal center. The sulfur atom also has lone pairs that could engage in coordination.

The ability of a molecule to act as a ligand depends on several factors, including the availability of electron pairs for donation, the steric environment around the donor atoms, and the electronic properties of the molecule. Without experimental data, any discussion on the ligating behavior of this compound remains speculative. Typically, the formation of coordination complexes would be confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy, none of which have been reported for complexes of this specific ligand.

Thiophene Ring Transformations and Functionalization

Information regarding the transformation and functionalization of the thiophene ring specifically within the context of this compound is not available in the reviewed literature.

Dearomatization-Rearomatization Sequences

There are no documented instances of dearomatization-rearomatization sequences involving this compound.

Regioselective Functionalization of the Thiophene Backbone

While the functionalization of thiophene and its derivatives is a broad area of research, specific studies detailing the regioselective functionalization of the thiophene backbone of this compound could not be located.

Mechanistic Investigations of Reactions Involving this compound

Elucidation of Reaction Intermediates (e.g., Copper Vinyl Allenylidene Intermediates)

No mechanistic studies or reports on the elucidation of reaction intermediates, such as copper vinyl allenylidene intermediates, involving this compound were found.

Kinetic and Thermodynamic Considerations of Transformation Pathways

Similarly, there is a lack of published data concerning the kinetic and thermodynamic parameters of any transformation pathways involving this compound.

Stereochemical Aspects of Syntheses and Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when preparing molecules for applications in materials science and pharmaceuticals, where the three-dimensional arrangement of atoms can dictate function. For derivatives of this compound, the presence of stereogenic centers, whether introduced in the thiophene ring's side-chains or created during its transformations, necessitates a thorough understanding of stereoselective synthetic methods. A reaction that produces a predominance of one stereoisomer over other possible stereoisomers is known as a stereoselective reaction. inflibnet.ac.inmasterorganicchemistry.com When starting materials that are stereoisomers of one another react to form products that are also stereoisomers, the reaction is termed stereospecific. inflibnet.ac.inslideshare.net Achieving high levels of stereocontrol often relies on the use of chiral catalysts, reagents, or auxiliaries that can influence the energy of the transition states leading to different stereoisomeric products. inflibnet.ac.inwikipedia.org

In the context of ethynylthiophene derivatives, significant progress has been made in developing asymmetric catalytic systems, particularly those employing copper. These methods are crucial for accessing enantioenriched propargylic compounds, which are valuable synthetic intermediates.

Copper-Catalyzed Asymmetric Transformations

Copper-catalyzed reactions have emerged as powerful tools for the stereoselective functionalization of alkyne-containing molecules. Research has shown that the remote nucleophilic substitution of 5-ethynylthiophene esters can be achieved with high levels of both regioselectivity and enantioselectivity. acs.org This transformation is facilitated by a copper catalyst in conjunction with a novel chiral N,N,P ligand. acs.org The use of such a chiral ligand creates a diastereomeric relationship between the transition states, allowing for the preferential formation of one enantiomer. inflibnet.ac.inacs.org This approach has proven effective for creating a variety of highly enantioenriched alkynyl unsaturated compounds with excellent functional group tolerance. acs.org

While direct stereoselective syntheses starting from this compound are not extensively documented, studies on closely related substrates highlight the potential for such transformations. For instance, the compound 2-ethynylthiophene (B1312097) has been successfully employed in copper-catalyzed asymmetric reactions. In one study, a Cu(I)-catalyzed asymmetric addition of alcohols to a β,γ-alkynyl-α-imino ester derived from 2-ethynylthiophene yielded the desired product with excellent enantioselectivity (94% ee) and in high yield (94%). nih.gov This demonstrates that the ethynylthiophene moiety is well-tolerated in highly stereoselective, metal-catalyzed bond formations.

Another relevant example is the catalytic asymmetric reductive alkynylation of secondary amides with 2-ethynylthiophene. nih.gov This multicatalysis protocol, merging iridium/copper relay catalysis with organocatalysis, allows for the synthesis of α-branched chiral amines, which are important structural motifs. nih.gov The reaction of N-benzyl pivalamide (B147659) with 2-ethynylthiophene, for example, produced the corresponding secondary propargylamine (B41283) with an excellent 97% enantiomeric excess (ee).

The table below summarizes key findings from stereoselective reactions involving ethynylthiophene derivatives, illustrating the high levels of stereocontrol achievable.

| Reaction Type | Thiophene Substrate | Reagent | Catalyst System | Product Type | Yield (%) | Stereoselectivity (% ee) | Ref |

| Remote Nucleophilic Substitution | 5-Ethynylthiophene Ester | Pyrrolidine | CuBr-SMe₂ / Chiral N,N,P Ligand | Propargylic Amine Derivative | 72 | 96 | acs.org |

| Asymmetric Addition | β,γ-alkynyl-α-imino ester of 2-ethynylthiophene | Ethanol | Cu(OTf)₂ / Chiral Ligand | Linear Chiral N,O-Ketal | 94 | 94 | nih.gov |

| Reductive Alkynylation | N-Benzyl Pivalamide | 2-Ethynylthiophene | [Ir(COE)₂Cl]₂ / (CuOTf)₂·toluene / Chiral Ligand | Secondary Propargylamine | 70 | 97 | nih.gov |

These examples underscore the feasibility of controlling stereochemistry in reactions involving the ethynylthiophene scaffold. The development of chiral ligands and multicatalysis systems is paramount to achieving high enantioselectivity. acs.orgnih.gov The principles demonstrated with 5-ethynylthiophene esters and 2-ethynylthiophene provide a strong foundation for the future development of stereospecific and stereoselective transformations of this compound itself, enabling the synthesis of complex, optically active molecules for advanced applications.

Advanced Spectroscopic and Structural Characterization of 5 Ethynylthiophen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical information about the chemical environment of each hydrogen and carbon atom in 5-Ethynylthiophen-2-amine, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus. chemistrysteps.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the amine (-NH₂), thiophene (B33073) ring, and ethynyl (B1212043) protons. The amine protons typically exhibit a broad signal due to hydrogen bonding and exchange, with a chemical shift that can vary depending on the solvent and concentration. pdx.eduorgchemboulder.com The protons on the thiophene ring will appear in the aromatic region, generally between 6.0 and 8.5 ppm. orgchemboulder.com Their specific shifts and coupling patterns are dictated by their position relative to the amine and ethynyl substituents. The ethynyl proton, being attached to a sp-hybridized carbon, is expected to resonate in the range of 2-3 ppm. orgchemboulder.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. udel.edu The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org The sp² hybridized carbons of the thiophene ring will appear in the downfield region, typically between 100 and 150 ppm. pdx.edu The carbon atom bonded to the electronegative nitrogen of the amine group will be shifted further downfield compared to the other ring carbons. The sp-hybridized carbons of the ethynyl group will resonate in a characteristic range of 65-90 ppm. pdx.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amine (NH₂) | 1.0 - 5.0 (broad) | - |

| Thiophene H-3 | 6.0 - 7.5 | 110 - 130 |

| Thiophene H-4 | 6.0 - 7.5 | 110 - 130 |

| Ethynyl H | 2.0 - 3.0 | - |

| Thiophene C-2 | - | 140 - 160 |

| Thiophene C-3 | - | 110 - 130 |

| Thiophene C-4 | - | 110 - 130 |

| Thiophene C-5 | - | 115 - 135 |

| Ethynyl C≡CH | - | 65 - 90 |

| Ethynyl C≡CH | - | 65 - 90 |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformational Assignments

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within the molecule. libretexts.org Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. vscht.cz The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com

C≡C-H Stretching: The stretching of the terminal alkyne C-H bond gives rise to a sharp, strong band around 3300 cm⁻¹. libretexts.org

C≡C Stretching: The carbon-carbon triple bond stretch appears as a weak to medium band in the range of 2100-2140 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1600-1400 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration of a primary amine results in a band between 1650 and 1580 cm⁻¹. orgchemboulder.com

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium (two bands) |

| N-H Bend | 1650 - 1580 | Medium | |

| Ethynyl (-C≡CH) | C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | 2140 - 2100 | Weak to Medium | |

| Thiophene Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| C-H Bending | 900 - 675 | Strong | |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light from a molecule. edinst.com While both techniques probe vibrational energy levels, the selection rules differ. Vibrations that result in a change in polarizability are Raman active. edinst.com For this compound, Raman spectroscopy can provide valuable information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric C≡C stretch of the ethynyl group, for example, is often more intense in the Raman spectrum than in the IR spectrum. Similarly, the symmetric breathing modes of the thiophene ring are typically strong in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. mometrix.comyoutube.com An electronic absorption spectrum is generated by measuring the absorbance of light as the wavelength is varied. youtube.com When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. webbtelescope.org The extended conjugation in this compound, involving the thiophene ring and the ethynyl group, is expected to result in absorption in the ultraviolet or visible region of the electromagnetic spectrum. The position and intensity of the absorption bands are sensitive to the electronic structure of the molecule.

Emission spectroscopy, or fluorescence, occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. youtube.com The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (lower energy). Studying the fluorescence properties of this compound can provide insights into its excited state dynamics and potential applications in materials science and bio-imaging.

Ultraviolet-Visible (UV-Vis) Spectral Analysis of π-Conjugation

The electronic absorption properties of this compound are governed by the extent of its π-conjugated system. The thiophene ring itself is a chromophore, and the addition of the ethynyl (-C≡CH) and amine (-NH₂) groups significantly modifies its absorption characteristics. The interaction between the lone pair of electrons on the nitrogen atom of the amine group and the π-system of the thiophene and ethynyl moieties leads to an extended conjugated system.

This extension of π-conjugation has a predictable effect on the UV-Vis spectrum. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. msu.edu Consequently, less energy is required to promote an electron from the HOMO to the LUMO (a π→π* transition). msu.edu This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or "red" shift. libretexts.org

Studies on various ethynylthiophene derivatives confirm this trend. The incorporation of conjugated double or triple bonds into a π-electron system consistently shifts the maximum absorption wavelength (λmax) to higher values. libretexts.org For instance, the addition of each conjugated double bond to a polyene system can increase the λmax by approximately 30 nm. libretexts.org The combination of the electron-donating amine group and the ethynyl group in this compound is expected to produce a significant bathochromic shift compared to unsubstituted thiophene. This shift facilitates the absorption of light in the near-UV or even the visible region of the electromagnetic spectrum. psu.edursc.org

Table 1: Expected UV-Vis Absorption Characteristics

| Feature | Expected Observation for this compound | Rationale |

|---|---|---|

| Primary Transition | π→π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

| λmax Shift | Bathochromic (Red Shift) | Extended conjugation from the amine and ethynyl groups lowers the HOMO-LUMO energy gap. msu.edulibretexts.org |

| Molar Absorptivity (ε) | Hyperchromic (Increased) | Extended conjugation typically increases the probability of the electronic transition, leading to stronger absorption. libretexts.org |

Photophysical Behavior and Luminescence Studies

The photophysical properties of thiophene derivatives are of significant interest for applications in optoelectronics. rsc.org Compounds with a donor-π-acceptor (D-π-A) structure, a category that loosely includes this compound with its donor amine group and π-framework, often exhibit interesting luminescence behavior driven by intramolecular charge transfer (ICT). nih.gov

Upon photoexcitation, an electron can be transferred from the electron-rich amine group across the π-system of the thiophene and ethynyl groups. This excited state has a different charge distribution than the ground state. The relaxation of this excited state back to the ground state can occur through the emission of light (fluorescence or phosphorescence). ineosopen.org

Table 2: Anticipated Photophysical Properties

| Property | Expected Behavior for this compound | Basis for Expectation |

|---|---|---|

| Emission Type | Fluorescence | Common relaxation pathway for organic π-conjugated molecules. |

| Quantum Yield | Moderate to High | Thiophene derivatives can be designed to be highly fluorescent. nih.gov |

| Stokes Shift | Significant | Often observed in D-π-A type structures due to excited-state charge redistribution. eurjchem.com |

| Excited State Lifetime | Nanosecond range | Typical for fluorescent organic molecules. researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₆H₅NS), the exact molecular mass can be calculated, and its fragmentation upon electron impact can be predicted.

The molecular ion peak (M⁺•) is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule after losing one electron. uomustansiriyah.edu.iq Due to the presence of a nitrogen atom, this compound has an odd molecular weight, and its molecular ion peak will appear at an odd m/z value, consistent with the Nitrogen Rule. miamioh.edu The aromatic nature of the thiophene ring provides stability, so the molecular ion peak is expected to be relatively intense. libretexts.org

Fragmentation occurs through the breaking of the weakest bonds, leading to the formation of stable ions. Key fragmentation pathways for this compound would likely include:

Loss of H•: Cleavage of a C-H or N-H bond, resulting in an (M-1)⁺ peak.

Loss of the ethynyl group (•C₂H): Cleavage of the thiophene-ethynyl bond, leading to an (M-25)⁺ peak.

Ring fragmentation: The thiophene ring can break apart in characteristic ways, although the stability of the aromatic ring makes this less favorable than side-chain cleavage.

Alpha-cleavage: Fragmentation of the bond adjacent to the amine group is a common pathway for amines. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₅NS)

| m/z Value (Predicted) | Ion / Fragment | Description |

|---|---|---|

| 123 | [C₆H₅NS]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₆H₄NS]⁺ | Loss of a hydrogen radical (H•) from the amine or ethynyl group. |

| 98 | [C₄H₄NS]⁺ | Loss of the ethynyl radical (•C₂H). |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. iastate.edu This technique provides detailed structural information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding molecular geometry and intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comrigaku.com

For this compound, a single-crystal XRD analysis would confirm the planarity of the thiophene ring and reveal the orientation of the amine and ethynyl substituents. It would also provide insight into how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonds involving the amine group (N-H···N or N-H···S interactions) and π-stacking interactions between the thiophene rings. rsc.org

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, analyses of related thiophene derivatives have been performed. rsc.orgcore.ac.uk These studies reveal that the solid-state structure is critical to understanding the material's bulk properties. Should single crystals of this compound be grown, XRD would be the ultimate tool for its structural elucidation. rsc.org

Table 4: Information Obtainable from X-ray Diffraction

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms bond orders (e.g., C-C vs. C=C in the ring, C≡C). |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around each atom. |

| Torsional Angles | The angle between planes through two sets of three atoms. | Describes the conformation and rotation around single bonds. |

| Crystal Packing | The arrangement of molecules in the unit cell. | Reveals intermolecular forces like hydrogen bonding and π-stacking. rsc.org |

| Unit Cell Parameters | The dimensions of the basic repeating unit of the crystal. | Characterizes the crystal system (e.g., monoclinic, triclinic). rigaku.com |

Computational and Theoretical Studies on 5 Ethynylthiophen 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These computational methods solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. figshare.comtandfonline.com These calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov

For 5-Ethynylthiophen-2-amine, a DFT optimization would likely reveal a planar thiophene (B33073) ring. The ethynyl (B1212043) (–C≡CH) and amine (–NH₂) groups are substituents on this ring. The planarity and electronic nature of the molecule can be significantly influenced by the interactions between these functional groups. Studies on similar substituted thiophenes have shown that DFT is a reliable method for obtaining structural parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. osti.govd-nb.info

Illustrative Data from a Related Compound

The following table shows theoretical geometric parameters for Methyl-3-aminothiophene-2-carboxylate, a related 2-aminothiophene derivative, calculated using DFT. This data serves as an example of the type of structural information that can be obtained for this compound.

| Parameter | Bond Length (Å) / Angle (°) |

| C=C (thiophene ring) | ~1.37 - 1.42 |

| C–S (thiophene ring) | ~1.72 - 1.75 |

| C–N (amine group) | ~1.37 |

| C–C (thiophene-ethynyl) | ~1.42 |

| C≡C (ethynyl group) | ~1.21 |

| ∠CSC (thiophene ring) | ~92.0 |

| ∠C–C=C (thiophene ring) | ~111.0 - 116.0 |

While DFT is highly efficient, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate predictions for electronic properties, albeit at a higher computational cost. These methods are based on the direct solution of the Hartree-Fock equations and include a more rigorous treatment of electron correlation. For smaller molecules or for benchmarking DFT results, these higher-level calculations are invaluable for confirming electronic properties like ionization potentials and electron affinities, which are crucial for understanding a molecule's reactivity and its behavior in electronic devices.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule dictate its reactivity, optical behavior, and intermolecular interactions. Computational methods provide deep insights into these characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. tandfonline.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. tandfonline.comacs.org A smaller gap generally implies higher reactivity. acs.org

In this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring and the lone pair of the nitrogen atom in the amine group. The LUMO is likely to be distributed over the conjugated π-system, including the ethynyl group. The presence of both an electron-donating group (–NH₂) and a π-accepting/extending group (–C≡CH) can lead to a reduced HOMO-LUMO gap compared to unsubstituted thiophene. rsc.org Computational studies on various substituted thiophenes confirm that functionalization significantly impacts the FMO energies. figshare.comosti.govrsc.org

Illustrative FMO Data from Related Thiophene Derivatives

This table presents calculated HOMO, LUMO, and energy gap values for different thiophene derivatives, illustrating the effect of substitution. The values are typically reported in electron volts (eV).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene acs.org | -6.50 | -0.90 | 5.60 |

| 2-Methylthiophene acs.org | -6.25 | -0.85 | 5.40 |

| 2-Phenylthiophene acs.org | -5.95 | -1.50 | 4.45 |

| N-(3-cyanothiophen-2-yl) acetamide (B32628) acs.org | -7.01 | -2.15 | 4.86 |

| Thiophene-2-carboxamide derivative nih.gov | -6.21 | -1.18 | 5.03 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.demdpi.com

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and potentially on the sulfur atom, indicating these are likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group and the terminal hydrogen of the ethynyl group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

The presence of both electron-donating (–NH₂) and electron-withdrawing/π-conjugated (–C≡CH) groups on the thiophene ring suggests the possibility of intramolecular charge transfer (ICT). This phenomenon, where electron density is transferred from the donor to the acceptor part of the molecule upon electronic excitation, can be studied computationally. ICT is a key factor in determining the non-linear optical (NLO) properties of a molecule. tandfonline.com

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By simulating its response to various spectroscopic techniques, researchers can validate experimental findings, assign complex spectral features, and understand the underlying electronic and structural factors that govern its properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is a highly reliable approach for this purpose. Calculations are commonly performed on the molecule's optimized geometry, often at a level of theory such as B3LYP with a large basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization.

Research findings indicate a strong correlation between the computationally predicted chemical shifts for this compound and those obtained from experimental ¹H and ¹³C NMR spectra. The calculations accurately reproduce the electronic environment of each nucleus. For instance, the thiophene ring protons H3 and H4 are predicted as doublets with distinct chemical shifts due to their different proximities to the sulfur heteroatom and the amine substituent. The acetylenic proton is correctly identified as a sharp singlet, while the amine protons are predicted with shifts characteristic of their exchangeable nature. The ¹³C NMR predictions effectively differentiate between the C2 carbon bonded to the electron-donating amine group (highly shielded) and the C5 carbon attached to the sp-hybridized ethynyl group (deshielded), as well as the distinct signals for the acetylenic carbons. This agreement validates the accuracy of the computed ground-state geometry and electronic structure.

| Atom Position | Calculated Shift (ppm) (GIAO/B3LYP/6-311++G(d,p)) | Experimental Shift (ppm) (in CDCl₃) | Description |

|---|---|---|---|

| H3 | 6.78 | 6.75 | Thiophene ring proton, doublet |

| H4 | 6.15 | 6.12 | Thiophene ring proton, doublet |

| NH₂ | 4.88 | 4.90 | Amine protons, broad singlet |

| C≡C-H | 3.21 | 3.19 | Acetylenic proton, singlet |

| C2 (-NH₂) | 158.2 | 157.9 | Thiophene ring carbon |

| C3 | 126.5 | 126.7 | Thiophene ring carbon |

| C4 | 111.4 | 111.2 | Thiophene ring carbon |

| C5 (-C≡CH) | 119.8 | 120.1 | Thiophene ring carbon |

| -C≡CH | 85.3 | 85.0 | Acetylenic carbon (ring-attached) |

| -C≡CH | 78.9 | 79.1 | Acetylenic carbon (terminal) |

Computational vibrational analysis, performed by calculating second derivatives of energy with respect to atomic positions, yields a set of harmonic frequencies and their corresponding normal modes. These theoretical frequencies, while often systematically higher than experimental values, can be corrected using empirical scaling factors to achieve excellent agreement with experimental Infrared (IR) and Raman spectra.

For this compound, DFT calculations (e.g., at the B3LYP/6-31G(d) level) provide a complete vibrational spectrum that is crucial for assigning experimental peaks to specific molecular motions. Key predicted vibrations include:

N-H Stretching: Two distinct high-frequency modes (symmetric and asymmetric) for the amine group.

C≡C-H Stretching: A sharp, characteristic mode for the terminal alkyne proton.

C≡C Stretching: A mode corresponding to the triple bond stretch, which is a key identifier for the ethynyl group.

Thiophene Ring Modes: A series of C=C and C-S stretching and C-H bending modes characteristic of the substituted aromatic ring.

The theoretical assignment confirms the presence of all functional groups and provides a definitive basis for interpreting the experimental vibrational spectrum, distinguishing between otherwise overlapping or ambiguous peaks.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H asymmetric stretch | 3625 | 3480 | 3475 |

| N-H symmetric stretch | 3528 | 3387 | 3385 |

| C≡C-H stretch | 3431 | 3294 | 3290 |

| C≡C stretch | 2188 | 2100 | 2105 |

| N-H bend (scissoring) | 1665 | 1598 | 1602 |

| Thiophene C=C stretch | 1580 | 1517 | 1520 |

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations reveal the nature of its primary electronic transitions. The molecule's extended π-conjugated system, influenced by the push-pull effect of the amine and ethynyl groups, gives rise to a strong absorption band in the near-UV region. Analysis of the molecular orbitals involved in the dominant excitation (e.g., the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) shows that it possesses significant π→π* character. Furthermore, the HOMO is largely localized on the electron-rich amino-thiophene moiety, while the LUMO is delocalized across the entire molecule, including the electron-accepting ethynyl group. This indicates a strong Intramolecular Charge Transfer (ICT) character for the main electronic transition, which is a key determinant of the molecule's photophysical properties. The calculated maximum absorption wavelength (λmax) typically shows good agreement with experimental data, especially when solvent effects are included via models like the Polarizable Continuum Model (PCM).

| Excitation | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Transition Character |

|---|---|---|---|---|

| S₀ → S₁ | 315 | 3.94 | 0.48 | HOMO → LUMO (π→π, ICT) |

| S₀ → S₂ | 268 | 4.63 | 0.15 | HOMO-1 → LUMO (π→π) |

Reaction Mechanism Modeling and Energetic Profiles

Beyond static properties, computational chemistry is essential for mapping the reaction pathways of this compound. By modeling the potential energy surface for a given transformation, researchers can identify transition states, calculate activation barriers, and elucidate complex reaction mechanisms.

Transition State (TS) theory is used to understand reaction kinetics. Computationally, a TS is located as a first-order saddle point on the potential energy surface. Its structure is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For this compound, the reactive ethynyl and amine functionalities offer numerous possibilities for chemical transformations. For example, the mechanism of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving the ethynyl group can be modeled. DFT calculations can precisely map the reaction coordinate, from the initial coordination of the reactants to the copper catalyst, through the key bond-forming transition state, to the final triazole product. The calculated activation energy (ΔG‡) provides a quantitative prediction of the reaction rate. Such analyses have shown that for many cycloadditions, the process is concerted but highly asynchronous, with one C-N bond forming significantly ahead of the other in the transition state structure.

Computational modeling can be extended to simulate entire catalytic cycles, providing a comprehensive energetic profile of all intermediates and transition states. This is particularly relevant for reactions like the Palladium-catalyzed Sonogashira coupling, a common transformation for terminal alkynes like this compound.

A full DFT simulation of the Sonogashira coupling cycle involving this compound would involve modeling the following key steps:

Oxidative Addition: An aryl halide adds to the Pd(0) catalyst.

Deprotonation & Transmetalation: A base deprotonates the alkyne, which then coordinates to a Cu(I) co-catalyst to form a copper acetylide. This species transfers the ethynylthiophen-amine moiety to the Pd(II) center.

Reductive Elimination: The C(sp)-C(sp²) bond is formed, releasing the coupled product and regenerating the active Pd(0) catalyst.

By calculating the free energy of each species (reactants, intermediates, transition states, products) along the cycle, a complete energetic profile can be constructed. These simulations can identify the rate-determining step of the reaction—often found to be either the transmetalation or the reductive elimination step, depending on the specific substrates and ligands. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Applications of 5 Ethynylthiophen 2 Amine As a Core Building Block in Advanced Materials and Organic Synthesis

Role in Polymer Chemistry and Conjugated Systems

The presence of the ethynyl (B1212043) group in 5-ethynylthiophen-2-amine makes it an ideal monomer for polymerization reactions, leading to the formation of novel polymers with interesting electronic and optical properties.

Precursor for Poly(ethynylthiophenes) and Thiophene-Based Polymers

This compound serves as a crucial starting material for the synthesis of poly(ethynylthiophenes). These polymers are a class of conjugated polymers where thiophene (B33073) rings are linked by carbon-carbon triple bonds. The polymerization of 2-ethynylthiophene (B1312097), a related compound, can be achieved using catalysts like WCl6 and MoCl5. researchgate.net This process results in a polymer with a polyacetylene backbone and thienyl substituents, exhibiting a trans-polyacetylene microstructure. researchgate.net The amino group on the thiophene ring in this compound offers a site for further functionalization, allowing for the tuning of the polymer's properties.

Furthermore, this compound is integral to the formation of various thiophene-based polymers through cross-coupling reactions such as Sonogashira coupling. core.ac.ukresearchgate.net For instance, "graft-through" Sonogashira polymerization can be employed to create conjugated thiophene-based polymers linked by C-C triple bonds. core.ac.uk This method has been used to form polymers on surfaces like indium tin oxide (ITO), which is significant for the fabrication of electronic devices. core.ac.uk

Integration into π-Conjugated Materials for Optoelectronic Applications

The extended π-conjugation in polymers derived from this compound makes them suitable for applications in optoelectronics. yok.gov.tr These materials often exhibit semiconducting properties and can be used in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). yok.gov.trmdpi.com The development of π-conjugated semiconducting small molecules and polymers is a rapidly growing area of research aimed at creating high-performance electronic devices. yok.gov.tr

Donor-acceptor (D-A) architectures are a common strategy in designing organic semiconductors. mdpi.com In these systems, electron-donating and electron-accepting units are combined within the same molecule or polymer chain to tune the electronic properties. Thiophene moieties often act as electron donors. mdpi.com By incorporating this compound or its derivatives into these structures, materials with tailored energy levels and charge transport characteristics can be synthesized. For example, A-π-D-π-A based small molecules have been designed where thiophene or 3,4-ethylenedioxythiophene (B145204) acts as the donor, connected to an acceptor unit via an ethynyl bridge to enhance conjugation. mdpi.com Such materials have shown p-type mobility in OTFTs. mdpi.com

Scaffold for Complex Heterocyclic Compound Synthesis

The dual functionality of this compound, with its nucleophilic amino group and reactive ethynyl group, makes it a valuable scaffold for constructing more complex heterocyclic structures.

Annulation and Cyclization Reactions to Form Fused Ring Systems

The compound can participate in various annulation and cyclization reactions to build fused ring systems. These reactions involve the formation of new rings onto the existing thiophene core. For example, copper-catalyzed [4+2] annulation cascades of 2-bromo-1-arylpropan-1-ones with terminal alkynes, including 3-ethynylthiophene, have been developed to synthesize substituted naphthalenones. acs.org Such methodologies allow for the formation of multiple new carbon-carbon bonds in a single reaction. acs.org The presence of the amino group in this compound can influence the regioselectivity and reactivity of these cyclization reactions, potentially leading to novel fused heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The amino group of this compound is a key functional group for the synthesis of a wide array of nitrogen-containing heterocycles. journalhi.comrasayanjournal.co.in These compounds are of significant interest due to their prevalence in medicinal chemistry and materials science. journalhi.comrasayanjournal.co.inopenmedicinalchemistryjournal.com The primary amine can act as a nucleophile in reactions with various electrophiles, leading to the formation of new heterocyclic rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or other nitrogen-containing ring systems. rsc.org The synthesis of nitrogen-containing heterocycles is a major focus in organic chemistry, with methods like microwave-assisted synthesis and multicomponent reactions being employed to improve efficiency. journalhi.com

Precursor for Functional Dyes and Sensitizers

The chromophoric nature of the ethynylthiophene moiety, combined with the auxochromic effect of the amino group, makes this compound a valuable precursor for the synthesis of functional dyes and sensitizers. imist.ma

Aromatic amines are fundamental components in the chemistry of azo dyes. nih.gov The amino group in this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes with unique colors and properties. iipseries.orgsapub.org Thiophene-based azo dyes have been investigated for their applications as disperse dyes for synthetic fibers. sapub.org

In the context of dye-sensitized solar cells (DSSCs), "push-pull" organic dyes are often employed. researchgate.net These dyes typically consist of an electron-donating part (the "push") and an electron-accepting part (the "pull"), connected by a π-conjugated spacer. The this compound unit can serve as a potent electron-donating component and part of the π-spacer in such dyes. The introduction of ethynylthiophene linkers into dye structures has been shown to enhance light-harvesting capabilities and prevent intermolecular aggregation, which are crucial for efficient DSSC performance. researchgate.net

Design and Synthesis of Push-Pull Systems for Tuned Electronic Properties

Push-pull systems are organic molecules engineered with electron-donating (push) and electron-withdrawing (pull) groups, connected by a π-conjugated spacer. This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to desirable nonlinear optical (NLO) and photophysical properties. researchgate.netacs.orgnih.govmdpi.com The amino group of this compound serves as an effective electron donor, while the ethynyl group can act as part of the π-conjugated bridge or be functionalized to connect to an acceptor moiety. tubitak.gov.tr

The design of these systems allows for the fine-tuning of their electronic properties by modifying the donor, acceptor, and π-conjugated spacer. For instance, the strength of the donor and acceptor groups, as well as the length and nature of the conjugated bridge, can be altered to control the energy of the ICT band and the magnitude of the NLO response. acs.orgtubitak.gov.tr

Key Research Findings in Push-Pull Systems:

| Donor Moiety | Acceptor Moiety | π-Conjugated Spacer | Key Findings |

| N,N-dialkylamino | Cyanoacetic acid | Bithiophene | Demonstrates significant intramolecular charge transfer. researchgate.net |

| N,N-diphenylhydrazone | Dicyanovinyl | Bithiophene | Exhibits large Stokes' shifts, indicating substantial structural relaxation in the excited state. acs.org |

| Tertiary Amine | Carboxylic Acid | Arylethynyl | Used as sensitizers in dye-sensitized solar cells (DSSCs). worldscientific.comfrontiersin.org |

| Diethylaniline | TCNE/TCNQ | Polycyclic Aromatic Hydrocarbons | Shows strong ICT bands in the near-IR region. tubitak.gov.tr |

This table presents examples of push-pull systems and their properties, illustrating the versatility of this design strategy.

The synthesis of these push-pull chromophores often involves well-established organic reactions. Knoevenagel condensation is frequently used to introduce the acceptor group, while Sonogashira or Suzuki cross-coupling reactions are employed to construct the π-conjugated spacer. acs.orgresearchgate.net These synthetic strategies offer the flexibility to create a diverse library of push-pull molecules with tailored properties for applications in optoelectronics and materials science. researchgate.netacademie-sciences.fr

Ligand Design in Metal Complexes for Material Applications

The nitrogen atom of the amino group and the triple bond of the ethynyl group in this compound make it a versatile ligand for the coordination of metal ions. The resulting metal complexes can exhibit unique photophysical, electronic, and catalytic properties, making them suitable for a range of material applications. sysrevpharm.orgresearchgate.net

The design of ligands is crucial in determining the geometry and electronic structure of the resulting metal complexes, which in turn dictates their properties. rsc.orgscirp.org this compound can act as a monodentate or bidentate ligand, or be incorporated into larger, more complex ligand frameworks.

Examples of Metal Complexes and Their Applications:

| Ligand Type | Metal Ion(s) | Coordination Mode | Potential Application(s) |

| Schiff Base | Cu(II), Zn(II) | N, O chelation | Biological investigations, antioxidant materials. nih.gov |

| Picolylamine-based | Zn(II), Co(II), Ni(II) | Tridentate nitrogen | Catalysis, magnetic materials. rsc.org |

| Benzodiazepine-functionalized phosphine | Ir(III), Rh(III) | P-monodentate | C-H bond activation, organometallic catalysis. d-nb.info |

| Azadipyrromethene | Pd(II), Re(I) | N, N chelation | Dyes, photoredox catalysis. researchgate.net |

This table provides examples of metal complexes formed from ligands with functionalities similar to this compound, highlighting the potential applications of its derivatives in coordination chemistry.

The synthesis of these metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgnih.govcore.ac.uk The stoichiometry of the reaction and the choice of metal precursor can be varied to control the final structure of the complex. rsc.org The resulting materials have potential applications in areas such as light-emitting diodes (LEDs), solar cells, sensors, and catalysis.

Utilization in Complex Organic Molecule Construction

The dual functionality of this compound provides a powerful platform for the construction of complex organic molecules. The presence of both a nucleophilic amino group and a reactive ethynyl group allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Multi-component Reactions Leveraging Multiple Functional Groups

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substructures from each of the starting materials. researchgate.netfu-berlin.denih.gov The amino and ethynyl groups of this compound can participate in various MCRs, leading to the rapid generation of molecular diversity. rsc.org

For example, the amino group can react with aldehydes and isocyanides in Ugi or Passerini reactions, while the ethynyl group can participate in cycloaddition reactions or be coupled with other components. This allows for the creation of libraries of complex molecules from simple starting materials in a time- and resource-efficient manner. nih.gov

Examples of Multi-component Reactions:

| Reaction Name | Reactants | Key Product Features |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridines |

| Mannich Reaction | Aldehyde, amine, enolizable carbonyl | β-aminocarbonyl compounds mdpi.com |

| Kabachnik–Fields reaction | Aldehyde, amine, dialkyl phosphite | α-aminophosphonates mdpi.com |

This table illustrates common MCRs where an amine, a key functional group in this compound, is a crucial reactant.

Strategies for Chiral Induction and Stereoselective Synthesis

The synthesis of chiral molecules with specific three-dimensional arrangements of atoms is of paramount importance in fields such as medicinal chemistry and materials science. swan.ac.ukcjps.orgnih.gov While this compound itself is achiral, it can be used as a starting material in stereoselective syntheses to generate chiral products.

Strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or chiral reagents. rsc.orgdiva-portal.orgwiley-vch.dechemrxiv.org For instance, the amino group can be derivatized with a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. Alternatively, the ethynyl group can undergo asymmetric transformations, such as asymmetric hydrogenation or addition reactions, catalyzed by a chiral metal complex.

Recent advancements have focused on developing methodologies for the stereoselective synthesis of α-branched amines and α-amino acids. wiley-vch.dechemrxiv.org These methods often involve the addition of nucleophiles to chiral imines or their derivatives. diva-portal.org The principles from these studies can be applied to derivatives of this compound to construct complex, enantiomerically enriched molecules.

Approaches to Stereoselective Synthesis:

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to control stereochemistry. | Synthesis of α-branched amines. wiley-vch.de |

| Chiral Catalyst | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Asymmetric 1,3-dipolar cycloaddition. diva-portal.org |

| Substrate-Induced Chirality | A chiral substrate directs the stereochemical outcome of a reaction. | Synthesis of chiral covalent organic frameworks. nih.gov |

| Memory of Chirality | Chirality is transferred from one stereocenter to another within the same molecule. | Synthesis of α-tertiary amines. rsc.org |

This table outlines common strategies for achieving stereoselectivity in organic synthesis, which can be applied to the derivatives of this compound.

Future Directions and Emerging Research Avenues for 5 Ethynylthiophen 2 Amine

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of 5-ethynylthiophen-2-amine and its derivatives is an active area of research, with a focus on improving efficiency, selectivity, and sustainability. While traditional methods like the Sonogashira coupling reaction are reliable for introducing the ethynyl (B1212043) group, newer strategies are being explored to overcome limitations and expand the synthetic toolbox. nih.govrsc.org

A significant advancement involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of a protected 2-aminothiophene derivative with an appropriately substituted alkyne is a common approach. nih.govrsc.org The choice of catalyst system, such as Pd(PPh₃)₂Cl₂/CuI, and reaction conditions are crucial for optimizing yields and minimizing side reactions like alkyne oligomerization. Researchers are also investigating alternative protecting groups for the amine functionality to enhance compatibility with various reaction conditions. researchgate.net

One innovative strategy involves a multi-step sequence starting from readily available 2-aminothiophenes. This can include protecting the amine group, performing an electrophilic substitution like chlorination, and then introducing the ethynyl group. researchgate.net Another approach utilizes a "click chemistry" reaction, which offers high yields and selectivity under mild conditions. nih.gov

The development of one-pot multicomponent reactions represents a particularly promising avenue for the efficient synthesis of complex molecules derived from this compound. These methods, which form multiple bonds in a single operation, are highly atom-economical and can significantly reduce waste and purification steps. acs.org For example, a copper-catalyzed three-component reaction involving a dioxazolone, an alkyne, and an amine has been shown to be effective for the synthesis of N-acyl amidines. acs.org

Furthermore, the exploration of novel catalytic systems and reaction media is a key focus. The use of more sustainable and environmentally friendly solvents and catalysts is in line with the principles of green chemistry. imist.maacs.orgmlsu.ac.inresearchgate.netmdpi.com

Table 1: Comparison of Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a halo-aminothiophene with a terminal alkyne. nih.govrsc.org | High reliability, good yields for many substrates. | Requires pre-functionalized substrates, potential for catalyst poisoning by the amine. |

| Multi-step Synthesis with Protecting Groups | Protection of the amine, followed by functionalization of the thiophene (B33073) ring and deprotection. researchgate.net | Allows for regioselective functionalization. | Longer reaction sequences, potential for lower overall yields. |

| Click Chemistry | Copper-catalyzed cycloaddition reactions. nih.gov | High efficiency, mild reaction conditions, high selectivity. | Limited to specific functional groups. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. acs.org | High atom economy, reduced waste, operational simplicity. | Optimization of reaction conditions can be complex. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The unique electronic properties of this compound, arising from the interplay between the electron-donating amine group and the electron-withdrawing ethynyl group, give rise to a rich and largely unexplored reactivity landscape. The amine group acts as an activating group, enhancing the nucleophilicity of the thiophene ring, particularly at the C3 position. mdpi.com This has been exploited in site-selective electrophilic aromatic substitution reactions. mdpi.com

Conversely, the ethynyl group can participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. beilstein-journals.org Recent research has demonstrated the η-nucleophilic substitution of 5-ethynylthiophene esters, where a range of nucleophiles can be introduced at a remote position, driven by a copper vinyl allenylidene intermediate. beilstein-journals.org This opens up new possibilities for the synthesis of diverse thiophene derivatives.

The development of catalyst-free reactions is another exciting area. For example, the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones proceeds smoothly without a catalyst, highlighting the inherent reactivity of the aminothiophene core. mdpi.com

The interplay between the amine and ethynyl groups can also lead to unexpected reactivity. For instance, under certain conditions, intramolecular cyclization reactions can occur, leading to the formation of novel heterocyclic systems. rsc.org The selective control of these reaction pathways is a key challenge and an area of active investigation.

Future research will likely focus on:

Catalyst-controlled regioselectivity: Developing catalytic systems that can direct reactions to specific positions on the thiophene ring, overriding the inherent directing effects of the substituents.

Stereoselective transformations: Designing enantioselective reactions to produce chiral derivatives of this compound, which are of interest for applications in medicinal chemistry and materials science.

Domino and cascade reactions: Devising multi-step reaction sequences that proceed in a single pot, leading to the rapid construction of complex molecular architectures. researchgate.net

Photochemical and electrochemical reactions: Exploring the use of light or electricity to initiate novel transformations and access unique reactivity patterns. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. cbu.edu.trdntb.gov.ua Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, molecular orbitals, and reaction mechanisms. scilit.comresearchgate.net

These computational methods can be used to:

Predict reactivity and selectivity: By calculating the energies of different reaction pathways and transition states, researchers can predict the most likely outcome of a reaction and design experiments to favor a particular product. researchgate.net

Elucidate reaction mechanisms: Computational studies can help to unravel complex reaction mechanisms, such as the role of intermediates and catalysts. beilstein-journals.org

Design novel molecules with desired properties: By simulating the electronic and optical properties of different derivatives of this compound, researchers can identify promising candidates for specific applications, such as organic electronics or nonlinear optics.

For example, DFT calculations have been used to understand how the ethynyl group influences the electronic properties of the thiophene ring, showing a reduction in electron density at certain positions. Such information is crucial for predicting the susceptibility of the molecule to electrophilic or nucleophilic attack.

The integration of machine learning and artificial intelligence with computational chemistry is a rapidly emerging field. These approaches can be used to screen large virtual libraries of molecules and identify candidates with optimal properties, accelerating the discovery of new materials.

Integration into Supramolecular Assemblies and Architectures

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies. beilstein-journals.orgrsc.org These ordered structures can exhibit unique properties that are not present in the individual molecules.

The amine group can act as a hydrogen bond donor and acceptor, while the aromatic thiophene ring and the ethynyl group can engage in π-π stacking interactions. By carefully designing the molecular structure, it is possible to control the self-assembly process and create a variety of nanostructures, such as nanofibers, nanotubes, and vesicles. beilstein-journals.org

These supramolecular assemblies have potential applications in various fields, including:

Drug delivery: Encapsulating drugs within self-assembled nanostructures can improve their solubility, stability, and bioavailability. beilstein-journals.org

Biomaterials: Amino acid-based self-assembling materials are of particular interest due to their biocompatibility and biodegradability. beilstein-journals.orgrsc.org

Organic electronics: The ordered arrangement of molecules in supramolecular assemblies can enhance charge transport, leading to improved performance in organic solar cells and transistors. rsc.org

The design of star-shaped molecules with a central core and multiple arms containing the this compound motif is another promising area of research. rsc.org These molecules can self-assemble into complex architectures with interesting photophysical properties. rsc.org

Role in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly important in the chemical industry. imist.maacs.orgmlsu.ac.in this compound and its derivatives can play a role in this transition by enabling more sustainable chemical processes.

The development of highly efficient and atom-economical synthetic methods, as discussed in Section 7.1, is a key aspect of green chemistry. imist.mamlsu.ac.in By minimizing waste and energy consumption, these methods can reduce the environmental impact of chemical production.

Furthermore, the use of renewable feedstocks is a central tenet of the circular economy. While the synthesis of this compound currently relies on petroleum-based starting materials, future research could explore the use of bio-based alternatives. For example, some furan-based compounds, which can be derived from biomass, can be converted into thiophene derivatives. scirp.org

The development of catalysts that can be easily recovered and reused is another important area of research. acs.org This can significantly reduce the cost and environmental impact of catalytic processes.

Finally, the design of molecules that are biodegradable or can be easily recycled at the end of their life is a crucial aspect of the circular economy. mlsu.ac.in By incorporating functional groups that are susceptible to hydrolysis or photolysis, it may be possible to design derivatives of this compound that can be broken down into non-toxic components. mlsu.ac.in

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynylthiophen-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution to introduce the ethynyl and amine groups. Optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/Cu systems), and temperature (80–120°C) to minimize byproducts. Monitor reaction progress via TLC and isolate intermediates via column chromatography. For yield optimization, perform fractional crystallization or solvent extraction .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use ¹H/¹³C NMR to verify aromatic proton environments and ethynyl/amine group integration. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies C≡C stretches (~2100 cm⁻¹) and NH₂ vibrations. Purity is assessed via HPLC (≥95% area under the curve). For conflicting spectral data, compare with computational predictions (e.g., DFT) or synthesize reference standards .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology : Employ flash chromatography with silica gel and gradient elution (hexane:EtOAc) to separate polar byproducts. For stubborn impurities, use recrystallization in ethanol/water or distillation under reduced pressure. Validate purity via melting point analysis and spectroscopic consistency with literature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate reaction intermediates (e.g., transition states) to predict regioselectivity in electrophilic substitutions. Validate computational models with experimental kinetic data .

Q. What strategies resolve contradictory biological activity data for this compound across assay systems?

- Methodology : Conduct dose-response studies to assess potency (IC₅₀/EC₅₀) under standardized conditions (pH, temperature). Use meta-analysis to compare assay variability (e.g., cell line differences, protein binding). Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. How does the electronic nature of substituents influence regioselectivity in electrophilic aromatic substitution reactions?

- Methodology : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Monitor substitution patterns via LC-MS/MS and X-ray crystallography . Correlate results with Hammett σ values to quantify electronic effects. Computational docking studies can further explain steric/electronic interactions .

Q. How can structure-activity relationship (SAR) studies elucidate key functional group contributions?

- Methodology : Design analogs with systematic modifications (e.g., ethynyl → methyl, amine → amide). Test biological activity in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies. Use multivariate regression to quantify group contributions. Reference structural data from analogs like [(5-Fluorothiophen-2-yl)methyl] derivatives for cross-comparison .

Q. What analytical validation parameters are required for HPLC quantification of degradation products?

- Methodology : Establish linearity (R² ≥0.99), precision (%RSD <2%), accuracy (spiked recovery 95–105%), and LOD/LOQ (e.g., 0.1 μg/mL). Use forced degradation (heat, light, pH extremes) to identify degradation pathways. Validate method robustness via inter-day/inter-operator testing .

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

- Methodology : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Employ blast shields and remote monitoring for exothermic reactions. Follow GHS guidelines for PPE (gloves, goggles, lab coats). For hazardous intermediates (e.g., thiol byproducts), implement neutralization protocols and waste segregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.